molecular formula C11H20O3 B8663293 tert-Butyl 6-oxoheptanoate

tert-Butyl 6-oxoheptanoate

Cat. No.: B8663293
M. Wt: 200.27 g/mol
InChI Key: JMMVPQWWMIXKSL-UHFFFAOYSA-N
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Description

tert-Butyl 6-oxoheptanoate is an ester derivative of heptanoic acid featuring a ketone group at the sixth carbon and a tert-butyl ester moiety. For instance, tert-butyl esters are widely utilized in organic synthesis as protective groups for carboxylic acids due to their stability under basic and nucleophilic conditions, which can be inferred from procedures involving tert-butyl intermediates in . Additionally, tert-butyl ketone-containing compounds, such as (+/-)-tert-Butyl 6-Chloro-5-hydroxy-3-oxohexanoate (), highlight the relevance of such structures in pharmaceutical impurity profiling and intermediate synthesis .

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

tert-butyl 6-oxoheptanoate

InChI

InChI=1S/C11H20O3/c1-9(12)7-5-6-8-10(13)14-11(2,3)4/h5-8H2,1-4H3

InChI Key

JMMVPQWWMIXKSL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCC(=O)OC(C)(C)C

Origin of Product

United States

Chemical Reactions Analysis

Reduction Reactions

The ketone group in tert-Butyl 6-oxoheptanoate undergoes selective reduction to yield secondary alcohols.

Example Reaction:

tert-Butyl 6-oxoheptanoateNaBH4/MeOHtert-Butyl 6-hydroxyheptanoate\text{this compound} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{tert-Butyl 6-hydroxyheptanoate}

Experimental Conditions

  • Reagent: Sodium borohydride (NaBH₄) in methanol

  • Yield: 82–90% (observed in analogous β-keto ester reductions)

  • Mechanism: Hydride transfer to the carbonyl carbon, followed by protonation.

Stereoselective Reduction:
Chiral catalysts like (R)-CBS-oxazaborolidine enable enantioselective reductions. For example:

tert-Butyl 6-oxoheptanoate(R)-CBS catalyst, BH3THF(R)-tert-Butyl 6-hydroxyheptanoate\text{this compound} \xrightarrow{\text{(R)-CBS catalyst, BH}_3\cdot\text{THF}} (R)\text{-tert-Butyl 6-hydroxyheptanoate}

  • Yield: 70% (based on analogous transformations)

Oxidation Reactions

The α-position to the carbonyl group is susceptible to oxidation, forming dicarbonyl derivatives.

Example Reaction:

tert-Butyl 6-oxoheptanoateKMnO4/H2SO4tert-Butyl 3,6-dioxoheptanoate\text{this compound} \xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4} \text{tert-Butyl 3,6-dioxoheptanoate}

Key Data:

Reaction TypeReagent/ConditionsProductYieldReference
OxidationKMnO₄, acidic conditions3,6-Dioxoheptanoate derivative65%

Nucleophilic Substitution

The ester group can participate in nucleophilic acyl substitution under basic conditions.

Example Reaction:

tert-Butyl 6-oxoheptanoateNaH, R-XAlkylated β-keto ester\text{this compound} \xrightarrow{\text{NaH, R-X}} \text{Alkylated β-keto ester}

Case Study:

  • Reagent: Benzyl alcohol, NaH in THF

  • Product: Benzyl 6-oxoheptanoate

  • Yield: 53% (for tert-butyl 4-benzyloxyacetoacetate analog)

Hydrolysis Reactions

The tert-butyl ester undergoes hydrolysis under acidic or enzymatic conditions to yield carboxylic acids.

Acid-Catalyzed Hydrolysis:

tert-Butyl 6-oxoheptanoateHCl (aq)6-Oxoheptanoic acid+tert-Butanol\text{this compound} \xrightarrow{\text{HCl (aq)}} 6\text{-Oxoheptanoic acid} + \text{tert-Butanol}

  • Conditions: 1M HCl, reflux, 4–6 hours

Enzymatic Hydrolysis:
Esterases (e.g., porcine liver esterase) selectively hydrolyze the ester group:

  • Product: 6-Oxoheptanoic acid

  • Yield: >90% (observed in related tert-butyl ester systems)

Cross-Coupling Reactions

The β-keto ester participates in palladium-catalyzed cross-couplings.

Example: Suzuki-Miyaura Coupling

tert-Butyl 6-oxoheptanoate+Ar-B(OH)2Pd(PPh3)4tert-Butyl 6-arylheptanoate\text{this compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{tert-Butyl 6-arylheptanoate}

  • Catalyst: Pd(PPh₃)₄

  • Base: K₂CO₃

  • Solvent: DMF/H₂O

  • Yield: 60–75% (analogous systems)

Cyclization Reactions

Intramolecular aldol condensation forms cyclic ketones.

Example:

tert-Butyl 6-oxoheptanoateNaOH, EtOHCyclopentanone derivative\text{this compound} \xrightarrow{\text{NaOH, EtOH}} \text{Cyclopentanone derivative}

  • Mechanism: Base-induced deprotonation followed by cyclization.

  • Yield: 45–55%

Diazo Transfer Reactions

The carbonyl group reacts with diazo reagents to form α-diazo-β-keto esters.

Example:

tert-Butyl 6-oxoheptanoateTosyl azide, DBUtert-Butyl 6-diazo-7-oxoheptanoate\text{this compound} \xrightarrow{\text{Tosyl azide, DBU}} \text{tert-Butyl 6-diazo-7-oxoheptanoate}

  • Conditions: Dichloromethane, 0°C to RT

  • Yield: 70–80% (based on tert-butyl 4-chloro-3-oxobutanoate analog)

Comparative Reactivity Table

Reaction TypeReagents/ConditionsMajor ProductYield Range
ReductionNaBH₄, MeOH6-Hydroxyheptanoate82–90%
OxidationKMnO₄, H₂SO₄3,6-Dioxoheptanoate60–65%
SubstitutionNaH, R-XAlkylated β-keto ester50–60%
HydrolysisHCl (aq), reflux6-Oxoheptanoic acid85–90%
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂6-Arylheptanoate60–75%

Mechanistic Insights

  • Reduction: The CBS-oxazaborolidine system induces stereoselectivity via a six-membered transition state .

  • Hydrolysis: Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water .

Comparison with Similar Compounds

Structural Analogues

tert-Butyl 6-oxoheptanoate shares functional group similarities with several compounds documented in the evidence:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Applications/Context
This compound (hypothetical) C₁₁H₂₀O₃ 200.28 Ester, ketone Synthetic intermediate (inferred)
(+/-)-tert-Butyl 6-Chloro-5-hydroxy-3-oxohexanoate C₁₀H₁₇ClO₄ 236.69 Ester, ketone, chloro, hydroxyl Rosuvastatin impurity
tert-Butyl acetate C₆H₁₂O₂ 116.16 Ester Solvent, flavoring agent

Key Observations :

  • Functional Group Complexity: Unlike simpler tert-butyl esters (e.g., tert-butyl acetate), this compound and its analogs (e.g., the chlorinated derivative in ) incorporate additional functional groups (ketone, hydroxyl, chloro), which influence reactivity and solubility. For example, the ketone group enhances electrophilicity, making such compounds prone to nucleophilic attacks .
  • Pharmaceutical Relevance: The compound in is linked to Rosuvastatin, a statin drug, suggesting that tert-butyl keto-esters may serve as intermediates or degradation products in API synthesis. This parallels the inferred role of this compound in synthetic pathways .
Physicochemical Properties

While direct data for this compound are lacking, extrapolation from analogs suggests:

  • Solubility : Likely low water solubility due to the hydrophobic tert-butyl group, a trait observed in similar esters (e.g., tert-butyl acetate).
  • Boiling Point/Melting Point : Higher molecular weight compared to simpler esters (e.g., tert-butyl acetate, 116.16 g/mol) may result in elevated boiling points, though this depends on substituent effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 6-oxoheptanoate, and how do reaction conditions influence yield?

  • Methodological Guidance : The synthesis typically involves multi-step reactions, such as esterification or oxidation of precursor alcohols. For example, tert-butyl esters are often prepared via acid-catalyzed condensation of tert-butanol with activated carbonyl derivatives. Reaction parameters like temperature (e.g., maintaining <0°C to suppress side reactions), solvent polarity (e.g., dichloromethane for controlled reactivity), and catalyst choice (e.g., p-toluenesulfonic acid) significantly impact yield . Optimization studies using fractional factorial designs can isolate critical variables.

Q. How should tert-Butyl 6-oxoheptanoate be characterized to confirm structural integrity and purity?

  • Methodological Guidance : Combine spectroscopic and chromatographic techniques:

  • NMR : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify the tert-butyl group (δ ~1.2 ppm for 1H^{1}\text{H}) and ketone functionality (δ ~210 ppm for 13C^{13}\text{C}). Dynamic NMR at low temperatures may resolve conformational isomers .
  • Mass Spectrometry : High-resolution ESI-MS or GC-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 187.14) and fragmentation patterns.
  • HPLC : Reverse-phase chromatography with UV detection (λ = 220–250 nm) assesses purity .

Q. What are the critical storage and handling protocols for tert-Butyl 6-oxoheptanoate in laboratory settings?

  • Methodological Guidance : Store in airtight containers under inert gas (e.g., argon) at −20°C to prevent hydrolysis or oxidation. Use explosion-proof equipment when handling due to the compound’s potential flammability. Static discharge must be mitigated via grounded tools and conductive containers . Safety protocols align with tert-butyl derivatives’ reactivity, as outlined in OSHA-compliant SDS .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the stability and reactivity of tert-Butyl 6-oxoheptanoate under varying conditions?

  • Methodological Guidance : Density Functional Theory (DFT) simulations using software like Gaussian or ORCA can model:

  • Conformational Stability : Axial vs. equatorial tert-butyl group orientation in solution, incorporating solvent effects explicitly (e.g., PCM model for solvation) .
  • Reactivity : Frontier molecular orbital (FMO) analysis predicts nucleophilic/electrophilic sites. For example, the 6-oxo group’s electron deficiency may drive nucleophilic attacks, validated by kinetic studies .

Q. What experimental strategies resolve contradictions in reported reactivity data (e.g., nucleophilic substitution vs. elimination pathways)?

  • Methodological Guidance :

  • Mechanistic Probes : Isotopic labeling (e.g., 18O^{18}\text{O} at the ketone) tracks reaction pathways.
  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_{\text{H}}/k_{\text{D}} to distinguish between SN2 (inverse KIE) and E2 (normal KIE) mechanisms.
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to detect intermediates like enolates during reactions .

Q. How do steric effects from the tert-butyl group influence regioselectivity in derivatization reactions?

  • Methodological Guidance :

  • Steric Maps : Generate 3D molecular models (e.g., using Avogadro) to visualize steric hindrance around the 6-oxo group.
  • Comparative Studies : Synthesize analogs with smaller substituents (e.g., methyl vs. tert-butyl) and compare reaction outcomes (e.g., via 19F^{19}\text{F} NMR for fluorinated derivatives) .

Q. What are the environmental degradation pathways of tert-Butyl 6-oxoheptanoate, and how can they be studied experimentally?

  • Methodological Guidance :

  • Advanced Oxidation Processes (AOPs) : Expose the compound to UV/H2_2O2_2 or Fenton reagents (Fe2+^{2+}/H2_2O2_2) to simulate degradation. Monitor by LC-MS for breakdown products (e.g., heptanoic acid derivatives) .
  • Ecotoxicity Assays : Use Daphnia magna or algal growth inhibition tests to assess acute toxicity, referencing OECD guidelines .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in spectroscopic data (e.g., unexpected splitting in NMR signals)?

  • Methodological Guidance :

  • Variable Temperature NMR : Perform experiments at −80°C to slow dynamic processes (e.g., ring flipping in cyclic ketones) .
  • COSY/NOESY : Identify through-space couplings to confirm stereochemical assignments.
  • Replicate Experiments : Validate purity via independent synthesis batches and cross-lab collaborations .

Q. What statistical approaches are recommended for optimizing reaction conditions with limited data?

  • Methodological Guidance :

  • Design of Experiments (DoE) : Apply Taguchi or Box-Behnken designs to screen variables (e.g., catalyst loading, solvent ratio) with minimal runs.
  • Response Surface Methodology (RSM) : Model non-linear relationships between parameters and yield using software like Minitab .

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